molecular formula C8H12N2O4 B125174 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene CAS No. 146028-74-2

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

Cat. No. B125174
M. Wt: 200.19 g/mol
InChI Key: PIDOIRCVMOYRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, also known as DNPO, is a cyclic nitroalkene that has gained significant attention in scientific research due to its unique properties and potential applications. DNPO is a versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not fully understood, but it is believed to involve the formation of reactive intermediates, such as nitroso and nitro radicals, which can interact with biological molecules and cause oxidative damage. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.

Biochemical And Physiological Effects

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the modulation of gene expression, and the inhibition of enzyme activity. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to induce the expression of genes involved in oxidative stress response, such as heme oxygenase-1 and glutathione peroxidase. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to inhibit the activity of enzymes involved in cellular metabolism, such as cytochrome P450 and acetylcholinesterase.

Advantages And Limitations For Lab Experiments

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has several advantages for lab experiments, including its ease of synthesis, versatility, and unique properties. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized using various methods, and its cyclic structure and nitro functional groups make it a versatile building block for the synthesis of various organic compounds. However, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene also has some limitations, including its toxicity and potential for explosive decomposition. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene should be handled with care and stored in a cool, dry place to prevent decomposition.

Future Directions

There are several future directions for the study of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in materials science. New synthetic methods for 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene could lead to the discovery of new compounds with unique properties and potential applications. The investigation of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene as an anticancer agent could lead to the development of new cancer therapies that target specific molecular pathways. The exploration of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene's applications in materials science could lead to the development of new functional materials with unique properties.

Synthesis Methods

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized using different methods, including the Henry reaction, nitration of cyclohexene, and nitration of 1,3-cyclohexadiene. The Henry reaction involves the condensation of nitromethane with cyclohexanone in the presence of a base catalyst and a nitroalkene, resulting in the formation of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The nitration of cyclohexene involves the reaction of cyclohexene with nitric acid and sulfuric acid, followed by hydrogenation to produce 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The nitration of 1,3-cyclohexadiene involves the reaction of 1,3-cyclohexadiene with nitric acid and acetic anhydride, followed by hydrogenation to produce 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene.

Scientific Research Applications

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be used as a building block for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can also be used as a precursor for the synthesis of functionalized materials, such as dendrimers and polymers. In medicinal chemistry, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi.

properties

CAS RN

146028-74-2

Product Name

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

InChI

InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2

InChI Key

PIDOIRCVMOYRIQ-UHFFFAOYSA-N

SMILES

C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]

synonyms

Pentalene, octahydro-2,5-dinitro- (9CI)

Origin of Product

United States

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